Leukotriene B4 dimethyl amide
Description
Overview of Leukotrienes as Lipid Mediators in Biological Systems
Leukotrienes are a class of potent, biologically active lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. researchgate.netki.se These molecules play a crucial role in a multitude of physiological and pathological processes, particularly in the modulation of immune and inflammatory responses. nih.govscbt.com As paracrine and autocrine signaling molecules, they are released by inflammatory cells such as macrophages, neutrophils, eosinophils, and mast cells, and act locally to orchestrate various aspects of the inflammatory cascade. pnas.org
The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase, which, with the assistance of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). ki.sepnas.org From this pivotal point, the metabolic pathway diverges. LTA4 can be enzymatically hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), or it can be conjugated with glutathione (B108866) by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). ki.serupress.org
The diverse family of leukotrienes exhibits a range of biological activities. For instance, LTB4 is a powerful chemoattractant for leukocytes, guiding them to sites of inflammation, while the cysteinyl leukotrienes are well-known for their ability to induce bronchoconstriction and increase vascular permeability. nih.govscbt.com Given their significant pro-inflammatory properties, the overproduction of leukotrienes is implicated in the pathogenesis of numerous acute and chronic inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. nih.gov Consequently, the enzymes and receptors involved in the leukotriene pathway are major targets for therapeutic intervention.
The Significance of Leukotriene B4 in Inflammatory and Immune Responses
Leukotriene B4 (LTB4) stands out as a particularly influential mediator in the realms of inflammation and immunity. nih.gov It is a potent chemoattractant for neutrophils, a type of white blood cell that is a first responder to sites of infection and tissue injury. scbt.comiu.edu By binding to its high-affinity receptor, BLT1, on the surface of these cells, LTB4 triggers a cascade of events that includes cell migration, adhesion to the endothelium, and the release of lysosomal enzymes and reactive oxygen species. ki.se
Beyond its chemotactic role, LTB4 amplifies the inflammatory response in several ways. It can enhance the production of various pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1). iu.edunih.gov Furthermore, LTB4 has been shown to play a role in both innate and adaptive immunity. nih.gov It can enhance the phagocytic activity of neutrophils and macrophages, thereby aiding in the clearance of pathogens. nih.gov In the context of adaptive immunity, LTB4 can influence the function of lymphocytes, including B-lymphocytes, and has been shown to be involved in their proliferation and differentiation. ki.senih.gov
The critical role of LTB4 in driving inflammation is underscored by its elevated levels in various inflammatory conditions. For example, significantly increased concentrations of LTB4 have been documented in the synovial fluid of patients with rheumatoid arthritis. rupress.org This has solidified the LTB4 pathway as a key target for the development of anti-inflammatory therapies.
Rationale for the Synthesis and Investigation of Leukotriene B4 Dimethyl Amide
The profound pro-inflammatory activities of LTB4 have driven extensive research into developing molecules that can modulate its effects. This has led to the synthesis and investigation of various LTB4 analogs and antagonists, including this compound.
The primary strategies for modulating LTB4 activity focus on either inhibiting its synthesis or blocking its action at its receptors. The design of LTB4 antagonists, such as this compound, is a key approach. These molecules are engineered to bind to LTB4 receptors, primarily BLT1, without eliciting the downstream signaling that leads to inflammation. The goal is to create a compound that can competitively inhibit the binding of endogenous LTB4, thereby dampening the inflammatory response.
The structural modification of the LTB4 molecule is a central aspect of this design process. This compound, for instance, is a derivative of LTB4 where the carboxylic acid group is replaced with a dimethyl amide group. hmdb.ca This chemical alteration is intended to change the molecule's binding affinity and efficacy at the receptor, potentially transforming it from an agonist (a molecule that activates the receptor) into an antagonist (a molecule that blocks the receptor).
Another design principle involves creating compounds with improved stability and pharmacokinetic properties compared to the native LTB4 molecule. Synthetic analogs can be designed to be more resistant to metabolic degradation, allowing for a more sustained effect.
This compound emerged from the efforts to develop potent and selective antagonists for the LTB4 receptor. Early research in the 1980s identified it as a compound with the ability to inhibit certain LTB4-induced cellular responses.
Initial characterization studies demonstrated that this compound could act as a moderate inhibitor of LTB4-induced degranulation in human neutrophils. jci.orgsapphirebioscience.com Degranulation is a process where neutrophils release the contents of their granules, which include enzymes and other pro-inflammatory substances. By inhibiting this process, this compound showed potential as an anti-inflammatory agent.
Further studies explored its binding to LTB4 receptors. It was found to be an antagonist at the LTB4 receptor on guinea pig lung membranes. sapphirebioscience.com In studies using macrophages from rainbow trout, this compound was able to displace a portion of the binding of radiolabeled LTB4, suggesting it interacts with the LTB4 receptor, albeit as a partial antagonist in this specific model. biologists.com
More recent research has also highlighted this compound in the context of pharmacometabolomics. A study on acute myeloid leukemia (AML) identified it as a potential biomarker for predicting chemosensitivity to certain treatments. nih.gov Patients with higher pre-treatment levels of LTB4 dimethyl amide showed better sensitivity to chemotherapy, suggesting a possible therapeutic role for LTB4 antagonists in this disease. nih.gov
Table of Research Findings on this compound
| Finding | Experimental System | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Degranulation | Human Neutrophils | Moderate inhibitor of LTB4-induced degranulation. | jci.orgsapphirebioscience.com |
| Receptor Antagonism | Guinea Pig Lung Membranes | Appears to be an antagonist of the LTB4 receptor. | sapphirebioscience.com |
| Partial Antagonism | Rainbow Trout Macrophages | Displaced a maximum of 25% of total [3H]LTB4 binding. | biologists.com |
| Chemosensitivity Predictor | Acute Myeloid Leukemia Patients | Higher levels correlated with better response to chemotherapy. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJRTSLPWQUASB-UKODYPNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135236 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83024-92-4 | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leukotriene B4 dimethylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Organic Chemistry and Structural Aspects of Leukotriene B4 Dimethyl Amide
Chemical Synthesis Methodologies and Strategies
The synthesis of Leukotriene B4 dimethyl amide is centered on the chemical modification of its natural precursor, Leukotriene B4. This process is a targeted derivatization aimed at altering the molecule's biological function while retaining its structural core for receptor recognition.
Derivatization from Leukotriene B4 Precursors
This compound is not a naturally occurring compound; it is produced through the semi-synthesis from LTB4. The core of this strategy involves the specific transformation of the carboxylic acid functional group at the C-1 position of the LTB4 molecule. By converting the terminal carboxyl group (-COOH) into a dimethyl amide group (-CON(CH₃)₂), the molecule's chemical properties are altered significantly. This change is primarily responsible for its shift in biological activity from a potent agonist, which activates the LTB4 receptor, to an antagonist that blocks the receptor.
Key Chemical Reactions and Functional Group Transformations (e.g., Amide Formation)
The central chemical transformation in the synthesis of this compound is the formation of an amide bond. This is a standard reaction in organic chemistry, but it requires careful execution given the presence of other sensitive functional groups in the LTB4 molecule, namely two hydroxyl groups and four double bonds.
A plausible and common synthetic route involves a two-step process:
Activation of the Carboxylic Acid : The carboxylic acid of LTB4 is first converted into a more reactive intermediate. This can be achieved using several methods, such as conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or by using peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation step makes the carboxyl carbon more susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution : The activated LTB4 intermediate is then reacted with dimethylamine ((CH₃)₂NH). The nitrogen atom in dimethylamine acts as a nucleophile, attacking the activated carbonyl carbon and replacing the leaving group to form the stable N,N-dimethyl amide.
To prevent unwanted side reactions, the two hydroxyl groups at the C-5 and C-12 positions of LTB4 are typically protected with a temporary blocking group (e.g., silyl ethers) before the amide formation reaction. These protecting groups are then removed in a final deprotection step to yield the desired this compound.
| Reaction Step | Description | Common Reagents |
| Protection | Masking of the C-5 and C-12 hydroxyl groups to prevent side reactions. | Silyl ethers (e.g., TBDMSCl) |
| Activation | Conversion of the C-1 carboxylic acid to a more reactive form. | Coupling agents (EDC, DCC), Thionyl chloride |
| Amide Formation | Reaction of the activated intermediate with dimethylamine. | Dimethylamine ((CH₃)₂NH) |
| Deprotection | Removal of the protecting groups to restore the hydroxyl functions. | Fluoride sources (e.g., TBAF) |
Stereochemical Considerations and their Impact on Molecular Recognition
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological function of leukotrienes and their analogs.
Importance of Specific Stereochemistry for Biological Function
The specific stereochemical configuration of this compound is identical to that of its parent molecule and is critical for its ability to bind to the Leukotriene B4 receptor (BLT receptor). The formal chemical name, N,N-dimethyl-5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenamide , precisely defines this structure caymanchem.com.
This nomenclature specifies:
Chiral Centers : The hydroxyl groups are located at carbons 5 and 12. Their specific spatial orientations are defined as S at the 5th carbon and R at the 12th carbon.
Double Bond Geometry : The molecule contains a conjugated triene system and a fourth isolated double bond. The geometry of these bonds is specified as Z (cis) at the 6th and 14th positions, and E (trans) at the 8th and 10th positions.
This exact stereochemistry allows the molecule to fit precisely into the binding pocket of the LTB4 receptor. While the core structure ensures binding, the modification of the terminal carboxyl group to a dimethyl amide alters the subsequent interaction with the receptor, preventing the conformational change that leads to signal transduction. This mechanism is the basis of its antagonist activity caymanchem.com.
| Structural Feature | Notation | Description |
| Hydroxyl at C-5 | 5S | The hydroxyl group is oriented in the S configuration. |
| Hydroxyl at C-12 | 12R | The hydroxyl group is oriented in the R configuration. |
| Double bond at C-6 | 6Z | The substituents are on the same side of the double bond (cis). |
| Double bond at C-8 | 8E | The substituents are on opposite sides of the double bond (trans). |
| Double bond at C-10 | 10E | The substituents are on opposite sides of the double bond (trans). |
| Double bond at C-14 | 14Z | The substituents are on the same side of the double bond (cis). |
Conformational Analysis and Advanced Molecular Modeling of this compound
Advanced molecular modeling techniques, such as Density Functional Theory (DFT) calculations, have been used to study the structure of LTB4 researchgate.net. These studies reveal that LTB4 is a highly flexible molecule that can adopt various low-energy conformations, often characterized by an elongated or U-shaped structure. This flexibility is crucial for its interaction with the receptor.
For this compound, molecular modeling and docking simulations would be instrumental in understanding the precise interactions within the receptor's binding site. Such models can elucidate how the terminal dimethyl amide group forms different hydrogen bonds or steric interactions with the receptor's amino acid residues compared to the native carboxylic acid group. These computational approaches provide a molecular-level explanation for why the amide derivative acts as an antagonist, physically occupying the binding site without triggering the receptor's activation, thereby blocking the pro-inflammatory signals of LTB4.
Mechanistic Elucidation of Leukotriene B4 Dimethyl Amide at the Molecular Level
Leukotriene Receptor Pharmacology and Ligand Binding Kinetics
The interaction of Leukotriene B4 dimethyl amide with LTB4 receptors, specifically BLT1 and BLT2, is the cornerstone of its biological activity. These receptors are G-protein-coupled receptors (GPCRs) that, when activated by the native ligand LTB4, initiate a variety of cellular responses, including chemotaxis, immune cell activation, and the release of inflammatory mediators. ki.senih.gov
Competitive Antagonism of Leukotriene B4 Receptors (BLT1 and BLT2)
This compound functions as a receptor antagonist for LTB4 receptors. harvardapparatus.comphysiology.org Research has demonstrated that it acts in a competitive manner, directly vying with the native LTB4 for binding sites on the receptors. nih.gov In studies using guinea pig lung membranes, LTB4 dimethyl amide was shown to inhibit the binding of radiolabeled LTB4. nih.gov This antagonist activity allows it to block or attenuate the physiological responses normally induced by LTB4. harvardapparatus.comphysiology.org For instance, it has been effectively used to prevent LTB4-induced effects in experimental settings. physiology.org
In some biological systems, it has been characterized as a partial antagonist. biologists.com A study on macrophages from rainbow trout found that LTB4-dimethylamide could only displace a maximum of 25% of the total bound [3H]LTB4, suggesting that its antagonism may not be complete in all cell types or species. biologists.comnih.gov
Differential Binding Affinity and Selectivity Profile Compared to Native Leukotriene B4
This compound exhibits a different binding affinity for LTB4 receptors when compared to the endogenous ligand, LTB4. Studies on guinea pig lung membranes have established a clear hierarchy of binding potency among various LTB4 analogs and antagonists. In these competitive binding assays, native LTB4 showed the highest affinity, followed by its metabolites and other analogs. This compound demonstrated a lower binding affinity than LTB4, LTB5, and 20-OH-LTB4, but was comparable in potency to another selective antagonist, U-75,302. nih.gov
Conversely, research into structurally rigid LTB4 receptor antagonists has shown that modifying the carboxylic acid function of some analogs to an N,N-dimethylamide can lead to a substantial improvement in in vitro potency and receptor binding affinity. acs.org This highlights the critical role that specific molecular structures play in receptor interaction.
Modulation of Ligand Binding to Leukotriene B4 Receptors
The primary mechanism by which this compound exerts its effects is through the direct modulation of ligand binding to BLT1 and BLT2 receptors. By occupying the receptor's binding pocket, it prevents or reduces the binding of the agonist, LTB4. harvardapparatus.comnih.gov This was demonstrated in binding assays where LTB4 dimethyl amide inhibited the specific binding of [3H]LTB4 to its receptors on guinea pig lung membranes. nih.gov
The interaction appears to be irreversible in some contexts, as the inhibition of binding by certain modifying reagents could not be overcome by extensive washing. nih.gov The partial displacement observed in trout macrophages further illustrates that its modulatory effect can vary depending on the specific receptor environment and structure. biologists.comnih.gov
Signal Transduction Pathway Interventions
By blocking LTB4 receptors, this compound interferes with the downstream signal transduction pathways that are normally initiated by LTB4. These pathways are crucial for mediating the inflammatory effects of LTB4.
Perturbation of G-protein Coupled Receptor Signaling Cascades
The LTB4 receptors, BLT1 and BLT2, are classic G-protein-coupled receptors. nih.govnih.gov Upon binding of LTB4, these receptors activate intracellular G-proteins, primarily of the Gi family, which in turn modulate the activity of effector enzymes like adenylyl cyclase. nih.govnih.gov This initiation of the signaling cascade is a critical step for cellular responses such as chemotaxis. nih.gov
As a competitive antagonist, this compound perturbs this signaling cascade at its origin. By binding to the receptor without triggering the conformational change necessary for G-protein activation, it effectively blocks the signal. This has been demonstrated in functional assays where LTB4 dimethyl amide attenuates hypoxia-induced leukocyte adherence, a process dependent on LTB4-mediated signaling. harvardapparatus.comphysiology.org
Modulation of Intracellular Second Messengers (e.g., Calcium Ion Flux)
A key consequence of LTB4 receptor activation is the mobilization of intracellular second messengers. LTB4 binding to BLT1 and BLT2 leads to the activation of phospholipase C, which generates inositol (B14025) triphosphate (IP3) and subsequently triggers the release of calcium ions (Ca2+) from intracellular stores. nih.govnih.govnih.govresearchgate.net This increase in intracellular calcium is a vital signal for a host of cellular events, including reactive oxygen species (ROS) generation and leukocyte activation. harvardapparatus.comnih.gov
This compound modulates these pathways by preventing the initial receptor activation. By blocking LTB4 from binding, it inhibits the downstream production of IP3 and the subsequent flux of intracellular calcium. medchemexpress.com This is supported by findings that LTB4 dimethyl amide significantly reduces hypoxia-induced ROS generation and leukocyte adherence, both of which are downstream consequences of LTB4-mediated calcium signaling. harvardapparatus.comphysiology.org
Influence on Protein Kinase and Phosphatase Activity Downstream of Leukotriene Receptors
Leukotriene B4 (LTB4) signaling, mediated through its G protein-coupled receptors, BLT1 and BLT2, activates a complex network of intracellular signaling cascades that are pivotal in inflammatory responses. A key component of these cascades is the activation of various protein kinases. This compound (LTB4-DMA) has been identified as an antagonist of LTB4 receptors. oncotarget.comhmdb.ca Its primary mechanism at this level involves the inhibition of downstream events that are normally triggered by LTB4 binding.
LTB4 is known to stimulate several protein kinase pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK1/2 and JNK1/2) and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cellular processes like chemotaxis, degranulation, and cytokine production in immune cells. As an antagonist, LTB4-DMA is expected to suppress the activation of these kinase pathways by preventing the initial LTB4-receptor interaction.
One of the well-documented effects of LTB4-DMA is its ability to inhibit LTB4-induced degranulation in human neutrophils. nih.gov This process is known to be dependent on the activation of protein kinases. Research has shown that LTB4-DMA acts as a moderate inhibitor of LTB4-induced lysozyme (B549824) release from rat polymorphonuclear leukocytes (PMNL) and inhibits the degranulation of human neutrophils with a Ki value of 130 nM. medchemexpress.comglpbio.com This inhibitory action on a key functional outcome of LTB4 signaling strongly suggests that LTB4-DMA interferes with the upstream kinase signaling necessary for degranulation.
While direct studies detailing the specific effects of LTB4-DMA on individual protein kinases (e.g., specific MAP kinases) and phosphatases are not extensively available in the current literature, its role as a competitive antagonist at the LTB4 receptor allows for the inference that it would lead to a reduction in the phosphorylation state of key signaling proteins that are downstream of the receptor. Further research is required to delineate the precise modulatory effects of LTB4-DMA on specific protein kinase and phosphatase activities.
Table 1: Effect of this compound on Neutrophil Function
| Parameter | Effect of LTB4-DMA | Cell Type | Ki Value | Reference |
| LTB4-induced Degranulation | Inhibition | Human Neutrophils | 130 nM | nih.govmedchemexpress.comglpbio.com |
| LTB4-induced Lysozyme Release | Inhibition | Rat PMNL | Moderate Inhibition | medchemexpress.com |
Interaction with Non-Leukotriene Receptors (e.g., Transient Receptor Potential Vanilloid 1 - TRPV1)
Beyond its interaction with leukotriene receptors, LTB4 and its analogs have been shown to interact with other receptor systems, notably the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govnih.gov TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation.
A significant study investigated the interaction of a series of novel compounds, including derivatives related to LTB4, with both leukotriene B4 receptors and the TRPV1 receptor. nih.gov This research demonstrated that certain LTB4 analogs can act as antagonists at the TRPV1 receptor. Specifically, in rat TRPV1-expressing Chinese hamster ovary (CHO) cells, these compounds caused a significant rightward shift in the concentration-response curve for the TRPV1 agonist capsaicin. This indicates a competitive antagonism at the TRPV1 receptor.
Furthermore, in dorsal root ganglion (DRG) neurons, which naturally express TRPV1, a structurally related compound was shown to significantly attenuate the capsaicin-induced increases in intracellular calcium concentration ([Ca2+]i). nih.gov This provides further evidence for the antagonistic activity of LTB4-related structures at the TRPV1 receptor in a more physiologically relevant system.
Table 2: Interaction of LTB4 Analogs with the TRPV1 Receptor
| Experimental System | Compound Type | Observed Effect | Finding | Reference |
| Rat TRPV1-expressing CHO cells | Novel LTB4 analog | Antagonism of capsaicin-induced response | Significant rightward shift in the log concentration-response curve for capsaicin | nih.gov |
| Dorsal Root Ganglion (DRG) neurons | Novel LTB4 analog | Attenuation of capsaicin-induced [Ca2+]i increase | Significant reduction of the cellular response to a TRPV1 agonist | nih.gov |
Cellular and Subcellular Effects of Leukotriene B4 Dimethyl Amide
Modulation of Leukocyte Function
Leukotriene B4 dimethyl amide significantly modulates several key functions of leukocytes, including degranulation, adherence to endothelial surfaces, production of reactive oxygen species, and migration. These modulatory effects underscore the compound's role as a tool for studying and potentially controlling inflammatory cascades.
Inhibition of Neutrophil Degranulation and Lysosomal Enzyme Release
This compound has been identified as a moderate inhibitor of LTB4-induced degranulation in human neutrophils, with a reported Ki value of 130 nM. sapphirebioscience.com This inhibitory action extends to the release of lysosomal enzymes, such as lysozyme (B549824), from rat polymorphonuclear leukocytes (PMNLs). sapphirebioscience.com The process of degranulation is a critical component of the neutrophil's inflammatory response, involving the release of potent effector molecules stored within cytoplasmic granules. By antagonizing the LTB4 receptor, LTB4 dimethyl amide effectively dampens this pro-inflammatory cellular action. sapphirebioscience.comnih.gov
Attenuation of Leukocyte Adherence to Endothelial Surfaces
The adherence of leukocytes to the endothelial lining of blood vessels is a crucial step in their migration to sites of inflammation. Research has shown that LTB4 dimethyl amide can significantly attenuate this process. In studies examining hypoxia-induced microvascular alterations, LTB4 dimethyl amide was found to reduce leukocyte adherence to mesenteric venules. harvardapparatus.com This effect highlights the role of LTB4 in promoting the interaction between leukocytes and the endothelium, a process that is effectively countered by the antagonistic action of LTB4 dimethyl amide. harvardapparatus.com
Regulation of Reactive Oxygen Species Production by Phagocytes
Phagocytic cells, such as neutrophils, generate reactive oxygen species (ROS) as part of their antimicrobial and signaling functions. Leukotriene B4 is known to stimulate ROS production. nih.gov LTB4 dimethyl amide has been shown to substantially, though not completely, reduce hypoxia-induced ROS generation. harvardapparatus.com In one study, it lowered the increase in ROS from 66 ± 18% to 11 ± 4% above control values. harvardapparatus.com This demonstrates that LTB4 dimethyl amide can modulate the oxidative burst in phagocytes by blocking the LTB4 receptor, thereby interfering with a key signaling pathway that leads to ROS production. harvardapparatus.com
Effects on Leukocyte Chemotaxis and Migration
Leukotriene B4 is a potent chemoattractant, guiding the migration of leukocytes to inflammatory loci. medchemexpress.cominca.gov.br LTB4 dimethyl amide, as a selective LTB4 receptor antagonist, has been shown to inhibit leukocyte migration. nih.gov Specifically, it has been demonstrated to cause a greater than 90% inhibition of eosinophil migration. nih.gov This inhibitory effect on chemotaxis underscores the critical role of the LTB4/BLT receptor pathway in directing leukocyte movement, a process that is effectively blocked by LTB4 dimethyl amide. medchemexpress.comnih.gov
Impact on Cellular Apoptosis and Survival Pathways
Beyond its immediate effects on leukocyte function, LTB4 dimethyl amide also has implications for the regulation of programmed cell death, or apoptosis, in these cells.
Mimicry of Leukotriene B4-Mediated Anti-Apoptotic Effects in Polymorphonuclear Neutrophils
The survival of polymorphonuclear neutrophils is, in part, regulated by LTB4, which exerts anti-apoptotic effects. nih.gov Research into synthetic LTB4 analogs, such as Leukotriene B4-3-aminopropylamide, which also binds to the BLT1 receptor, indicates that activation of this receptor prolongs leukocyte survival. This suggests that compounds acting on the LTB4 receptor can mimic the anti-apoptotic signaling of LTB4 itself. The anti-apoptotic effect of LTB4 involves the upregulation of the anti-apoptotic protein Mcl-1 and the downregulation of the pro-apoptotic protein Bax. nih.gov These effects are mediated through the PI3-K and MEK/ERK kinase pathways. nih.gov While direct studies on LTB4 dimethyl amide's anti-apoptotic effects are less detailed, its action as a receptor antagonist suggests it would likely counter the pro-survival effects of LTB4.
Table 1: Effects of this compound on Leukocyte Functions
| Cellular Process | Effect of LTB4 Dimethyl Amide | Cell Type | Key Findings |
| Degranulation | Inhibition | Human Neutrophils, Rat PMNLs | Moderately inhibits LTB4-induced degranulation (Ki = 130 nM) and lysozyme release. sapphirebioscience.com |
| Leukocyte Adherence | Attenuation | Leukocytes | Significantly reduces hypoxia-induced adherence to mesenteric venules. harvardapparatus.com |
| ROS Production | Reduction | Phagocytes | Substantially decreases hypoxia-induced ROS generation. harvardapparatus.com |
| Chemotaxis/Migration | Inhibition | Eosinophils, Neutrophils | Causes >90% inhibition of eosinophil migration. nih.gov |
Influence on Cell Proliferation in Relevant Cellular Models (e.g., B-CLL Cells)
While direct studies on the specific effects of this compound on the proliferation of B-cell chronic lymphocytic leukemia (B-CLL) cells are not extensively detailed in the available research, the role of its parent compound, Leukotriene B4 (LTB4), provides significant insights. LTB4 is recognized as a potent lipid mediator that plays a role in the activation and proliferation of B-CLL cells. ki.seresearchgate.net
Research has demonstrated that B-CLL cells have the capacity to produce LTB4. ki.se The expression of the LTB4 receptor, BLT1, has been identified in all investigated B-CLL clones. ki.se The interaction of LTB4 with its receptor is crucial for the signaling cascades that influence cellular processes. Studies have shown that the activation of B-CLL cells through CD40-ligand, which induces DNA synthesis and the expression of certain antigens, is markedly reduced by inhibitors of LTB4 synthesis. ki.se The inhibitory effects on DNA synthesis and antigen expression can be reversed by the addition of exogenous LTB4, highlighting the intrinsic and extrinsic roles of LTB4 in the proliferation and activation of these leukemic cells. ki.se It has been proposed that LTB4 is involved in the activation of B-CLL cells and that inhibitors of its biosynthesis could have therapeutic potential. oncotarget.com
Furthermore, another dimethylated compound, dimethyl fumarate (B1241708) (DMF), has been shown to inhibit the proliferation and viability of CLL cell lines in a time- and dose-dependent manner, inducing apoptosis. bohrium.com While DMF is a different molecule, this finding indicates that dimethylated compounds can have significant effects on CLL cell survival and proliferation.
In the context of other leukemias, such as acute myeloid leukemia (AML), this compound has been identified as a potential biomarker. oncotarget.com One study found that lower levels of LTB4-DMA in AML patients correlated with a better response to chemotherapy. oncotarget.com This suggests that LTB4-DMA may be involved in pathways related to cell survival and resistance to treatment in myeloid leukemia cells. oncotarget.com
Table 1: Summary of Research Findings on the Role of LTB4 in B-CLL Cells
| Finding | Cellular Model | Implication |
| B-CLL cells produce LTB4 and express its receptor, BLT1. ki.se | B-CLL cells | Establishes a basis for autocrine and paracrine signaling. |
| Inhibition of LTB4 synthesis reduces DNA synthesis and antigen expression. ki.se | B-CLL cells | Suggests a role for LTB4 in cell cycle progression and activation. |
| Exogenous LTB4 reverses the effects of synthesis inhibitors. ki.se | B-CLL cells | Confirms the direct involvement of LTB4 in proliferation pathways. |
Responses in Specific Organ-Derived Cellular Preparations (e.g., Guinea Pig Lung Entities Contraction)
This compound has been identified as an immunomodulator that stimulates the contraction of isolated guinea pig lung entities. medchemexpress.com This action is consistent with the known effects of its parent compound, LTB4, on lung tissue.
Studies on LTB4 have shown that it induces significant contractile responses in strips of guinea pig lung parenchyma (GPLP) and rings of guinea pig pulmonary artery (GPPA). nih.govnih.gov In contrast, the contractile effects of LTB4 on the guinea pig trachea and bronchus are only minor. nih.gov This indicates a degree of selectivity in its action within the lung, with a more pronounced effect on the peripheral airways and pulmonary vasculature. nih.gov
The contractile mechanism of LTB4 in the guinea pig lung is indirect and appears to be mediated by the release of other bioactive substances, namely thromboxane (B8750289) A2 and histamine. nih.govnih.gov This is supported by experiments where antagonists of these mediators reduce the LTB4-induced contractions. nih.gov The response to LTB4 in guinea pig lung preparations also involves specific leukotriene receptors. The contractions in the GPPA are mediated by the BLT1 receptor, while the response in the GPLP is largely attributed to the activation of the BLT2 receptor. nih.govnih.gov
Table 2: Contractile Responses to Leukotriene B4 in Guinea Pig Lung Preparations
| Tissue Preparation | Compound | Observed Effect | Mediators | Receptor(s) Involved |
| Guinea Pig Lung Parenchyma (GPLP) | Leukotriene B4 | Contraction | Thromboxane A2, Histamine | BLT2 (major), BLT1 (minor) |
| Guinea Pig Pulmonary Artery (GPPA) | Leukotriene B4 | Contraction | Thromboxane A2, Histamine | BLT1 |
| Guinea Pig Trachea (GPT) | Leukotriene B4 | Minor Contraction | Not specified | Not specified |
| Guinea Pig Bronchus (GPB) | Leukotriene B4 | Minor Contraction | Not specified | Not specified |
| Isolated Guinea Pig Lung Entities | This compound | Contraction | Not specified | Not specified |
Roles of Leukotriene B4 Dimethyl Amide in Pre Clinical Disease Models
Modulation of Inflammatory States in Experimental Animal Models
Research in animal models has demonstrated the capacity of LTB4-DMA to interfere with inflammatory pathways, particularly those involving hypoxia and leukocyte activity.
Attenuation of Hypoxia-Induced Microvascular Alterations in Rat Mesentery
Studies using intravital microscopy on the rat mesenteric microcirculation have shown that acute systemic hypoxia triggers a rapid inflammatory response, characterized by increased reactive oxygen species (ROS) generation and leukocyte adherence to the walls of venules. physiology.orgharvardapparatus.com The lipid mediator LTB4 has been identified as a key player in these microvascular changes. physiology.orgphysiology.org
The application of LTB4-DMA, a receptor antagonist to LTB4, has been shown to significantly mitigate these effects. physiology.orgharvardapparatus.com In experimental setups, pretreatment with LTB4-DMA substantially reduced the hypoxia-induced increase in ROS generation. harvardapparatus.com Specifically, while hypoxia caused a 66 ± 18% increase in ROS, LTB4-DMA limited this increase to just 11 ± 4% above control levels. harvardapparatus.com Furthermore, LTB4-DMA significantly attenuated the adherence of leukocytes to mesenteric venules during hypoxic conditions. physiology.orgharvardapparatus.com These findings support a critical role for LTB4 in the mechanism of hypoxia-induced inflammation within the microvasculature, a process that LTB4-DMA can effectively block. physiology.orgharvardapparatus.com
Table 1: Effect of LTB4-DMA on Hypoxia-Induced Microvascular Changes in Rat Mesentery
| Parameter | Condition | Observed Effect | Reported Reduction with LTB4-DMA |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Generation | Acute Hypoxia | Increased by 66 ± 18% | Reduced to an 11 ± 4% increase over control harvardapparatus.com |
| Leukocyte Adherence | Acute Hypoxia | Significantly increased | Significantly attenuated physiology.orgharvardapparatus.com |
Effects on Leukocyte Infiltration in Inflammatory Responses
Leukotriene B4 is a potent chemoattractant that plays a major role in recruiting leukocytes, particularly neutrophils, to sites of inflammation. nih.govnih.govoup.com This process involves promoting the adhesion of leukocytes to the endothelium, followed by their migration into tissues. physiology.org By acting as an LTB4 antagonist, LTB4-DMA interferes with these critical steps of the inflammatory cascade. physiology.orgharvardapparatus.com
In a rat model of hypoxia-induced inflammation, LTB4-DMA was shown to completely block the increase in leukocyte adherence and rolling flux caused by the administration of exogenous LTB4. physiology.org Similarly, in the context of hypoxia itself, LTB4-DMA significantly attenuated leukocyte adherence. harvardapparatus.com This inhibitory action on leukocyte recruitment suggests that LTB4-DMA could be effective in conditions where leukocyte infiltration is a key pathological feature. nih.govnih.gov The ability of LTB4 to activate leukocytes and stimulate their extravasation is a central part of many inflammatory diseases, and the blocking of this action by antagonists like LTB4-DMA highlights its therapeutic potential. nih.govnih.gov
Investigations in Oncological Models
The role of the LTB4 pathway in cancer has been a subject of growing interest, with studies pointing to its involvement in leukemia. LTB4-DMA has been investigated in this context for its potential to alter the behavior of cancer cells.
Influence on Chemosensitivity in Acute Myeloid Leukemia Models
A significant finding comes from a pharmacometabolomics study that aimed to identify biomarkers for predicting the response to standard chemotherapy (cytarabine and an anthracycline) in patients with Acute Myeloid Leukemia (AML). nih.govnih.govoncotarget.com This research analyzed the pre-treatment serum metabolite profiles of AML patients and identified LTB4-DMA as a key predictor of chemosensitivity. nih.govopenaccessgovernment.org
The study found that patients who were more successful in responding to treatment (Complete Remission, CR) had significantly higher baseline levels of LTB4-DMA compared to non-responding (NR) patients. nih.govoncotarget.com When evaluated individually, LTB4-DMA demonstrated a high capacity to distinguish between CR and NR patients. oncotarget.com A statistical model combining LTB4-DMA with another metabolite, dodecanamide, showed a very high predictive power for chemosensitivity. nih.govnih.govoncotarget.com The findings suggest that higher endogenous levels of LTB4-DMA are correlated with a better sensitivity to chemotherapeutic agents in AML. nih.govoncotarget.com
Table 2: Predictive Performance of LTB4-DMA in AML Chemosensitivity
| Metabolite Panel | Dataset | Area Under the Curve (AUC) | Sensitivity | Specificity |
|---|---|---|---|---|
| LTB4-DMA and Dodecanamide | Training Set | 0.945 nih.govoncotarget.com | 85.2% nih.govoncotarget.com | 88.9% nih.govoncotarget.com |
| Test Set | 0.944 nih.govoncotarget.com | 84.6% nih.govoncotarget.com | 80.0% nih.govoncotarget.com |
Role in Leukemic Cell Activation and Proliferation Pathways
Leukotriene B4 is understood to play an important role in the activation and proliferation of AML cells. oncotarget.com Leukotrienes are produced by myeloid cells, and the LTB4 pathway can contribute to the survival and growth of leukemic cells. oncotarget.comki.se
As a potent LTB4 antagonist, LTB4-DMA is speculated to increase the chemosensitivity of AML cells by counteracting the pro-survival effects of LTB4. nih.govoncotarget.com The observation that higher levels of LTB4-DMA in patients correlate with better treatment outcomes suggests that this endogenous antagonist may have a therapeutic role in AML. oncotarget.com By blocking the LTB4 receptors, LTB4-DMA could inhibit the signaling pathways that promote leukemic cell activation and proliferation, thereby making them more susceptible to the cytotoxic effects of chemotherapy. oncotarget.comki.se This suggests that leukotriene biosynthesis inhibitors or LTB4 receptor antagonists could be a potential therapeutic avenue in the treatment of AML. oncotarget.com
Biosynthesis and Metabolism of Native Leukotriene B4 and Its Relevance to Dimethyl Amide Derivatives
Arachidonic Acid Cascade and 5-Lipoxygenase Pathway Regulation
The journey to LTB4 begins with the release of arachidonic acid from the nuclear membrane's phospholipids (B1166683) by cytosolic phospholipase A2. tandfonline.com This initial step is critical as it provides the necessary substrate for the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of all leukotrienes. nih.govnih.gov
Key Enzymes: 5-Lipoxygenase, 5-Lipoxygenase-Activating Protein, Leukotriene A4 Hydrolase
The biosynthesis of LTB4 is a coordinated, multi-step process governed by three key proteins. nih.govresearchgate.net The first two steps are catalyzed by 5-lipoxygenase (5-LO) , with the essential assistance of the 5-lipoxygenase-activating protein (FLAP) . nih.govresearchgate.netnih.gov FLAP, an integral protein of the nuclear membrane, binds arachidonic acid and presents it to 5-LO. wikipedia.orgahajournals.orgmdpi.com 5-LO then incorporates molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently dehydrated by the same enzyme to yield the unstable epoxide, Leukotriene A4 (LTA4) . nih.govnih.gov
The final, committed step in LTB4 synthesis is the hydrolysis of LTA4, a reaction catalyzed by the enzyme Leukotriene A4 hydrolase (LTA4H) . nih.govatsjournals.orgwikipedia.org This cytosolic enzyme stereoselectively converts LTA4 into the biologically active LTB4. atsjournals.orgwikipedia.org The coordinated action of 5-LO, FLAP, and LTA4H is therefore indispensable for the production of this potent inflammatory mediator. nih.govresearchgate.net
Cellular Localization and Regulation of Leukotriene Biosynthesis
The synthesis of leukotrienes is a highly regulated and compartmentalized process. In resting cells, 5-LO resides in the cytoplasm and/or the nucleoplasm. nih.govatsjournals.orgnih.gov Upon cellular stimulation, which triggers an increase in intracellular calcium, 5-LO translocates to the nuclear envelope. atsjournals.orgnih.govpnas.org There, it associates with FLAP, which is embedded in the nuclear membrane. nih.govatsjournals.org This co-localization at the nuclear envelope is a critical regulatory checkpoint, bringing the enzyme, its activating protein, and its substrate into close proximity for efficient LTA4 synthesis. atsjournals.orgpnas.org The subsequent conversion of LTA4 to LTB4 by LTA4H occurs in the cytosol. wikipedia.org This precise spatial arrangement ensures that LTB4 is produced rapidly and locally in response to inflammatory cues. nih.gov
Enzymatic Inactivation Pathways of Leukotriene B4
To prevent excessive inflammation, the potent bioactivity of LTB4 is tightly controlled through rapid metabolic inactivation. The primary mechanism for this is oxidative metabolism, which modifies the LTB4 structure and diminishes its pro-inflammatory capabilities.
ω-Oxidation by Cytochrome P450s (CYP4F Family)
The principal route for the metabolic inactivation of LTB4 in human neutrophils is ω-oxidation. nih.govnih.govcapes.gov.brgrantome.com This process is initiated by members of the cytochrome P450 4F (CYP4F) subfamily of enzymes, such as CYP4F2 and CYP4F3. wiley.comwikipedia.orgwikipedia.org These enzymes catalyze the hydroxylation of LTB4 at its terminal carbon (C-20) to form 20-hydroxy-LTB4 (20-OH-LTB4). nih.govwikipedia.org This metabolite exhibits significantly reduced biological activity compared to its parent compound. Further oxidation of 20-OH-LTB4 by dehydrogenases leads to the formation of 20-carboxy-LTB4. nih.gov
β-Oxidation and Other Catabolic Transformations
Following ω-oxidation, the resulting dicarboxylic acid metabolites can be further broken down through peroxisomal β-oxidation. nih.govjci.orgwikipedia.orgdntb.gov.ua This process systematically shortens the carbon chain of the molecule, leading to the formation of various metabolites that are ultimately excreted. nih.govnih.govjci.org In addition to ω-oxidation, another inactivation pathway involves the oxidation of the 12-hydroxyl group of LTB4 by 12-hydroxydehydrogenase, which is active in tissues like the kidney and liver. atsjournals.orgnih.gov Together, these catabolic pathways ensure the efficient clearance of LTB4, thereby terminating its inflammatory signal.
Implications of Leukotriene B4 Metabolism for Synthetic Analog Design
A detailed understanding of LTB4 metabolism is crucial for the rational design of synthetic analogs like Leukotriene B4 dimethyl amide. nih.gov A primary objective in creating such analogs is to enhance metabolic stability, thereby prolonging their biological effects for research purposes. Since ω-oxidation is the main inactivation pathway, a common strategy is to modify the terminal end of the LTB4 molecule to hinder its metabolism by CYP4F enzymes.
By replacing the C-1 carboxyl group with a dimethyl amide moiety, this compound becomes a poor substrate for ω-oxidation. nih.gov This modification significantly increases its metabolic stability compared to the native LTB4. nih.gov This resistance to degradation allows the dimethyl amide analog to serve as a more stable and prolonged agonist for studying LTB4 receptor-mediated processes. nih.gov The design of such metabolically robust tools underscores the importance of elucidating the catabolic pathways of endogenous lipid mediators.
Advanced Research Methodologies Applied to Leukotriene B4 Dimethyl Amide
Structural Biology Techniques for Receptor-Ligand Complex Characterization
Understanding the precise way in which Leukotriene B4 dimethyl amide interacts with its receptor is fundamental to explaining its antagonistic activity. Structural biology provides the tools to visualize these interactions at an atomic level.
Recent breakthroughs in structural biology have yielded high-resolution structures of the human Leukotriene B4 Receptor 1 (BLT1), a G-protein coupled receptor (GPCR), primarily through cryo-electron microscopy (cryo-EM). nih.govresearchgate.net Studies have successfully resolved the structure of BLT1 in an active state, bound to its endogenous agonist, Leukotriene B4 (LTB4), and coupled to a Gi protein. nih.govresearchgate.net These cryo-EM structures, resolved at resolutions around 2.91 Å, have been instrumental in revealing the architecture of the ligand-binding pocket. nih.gov
The binding pocket for LTB4 is described as widely open, which may account for the challenges in developing highly specific and effective drugs targeting BLT1. nih.govresearchgate.net Key insights from these structures include the identification of a hydrogen-bond network involving water molecules and specific polar residues that are crucial for LTB4 binding. nih.govnih.gov While a cryo-EM structure of BLT1 complexed with this compound is not yet available, the existing agonist-bound structures provide a critical framework. They serve as a rational basis for understanding how an antagonist like the dimethyl amide derivative might occupy the binding site and prevent the conformational changes necessary for receptor activation. nih.govresearchgate.net
In the absence of a crystal or cryo-EM structure for the antagonist-bound receptor, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques have been used extensively to model the interaction between LTB4 and BLT1, providing a template for studying antagonists. nih.govnih.govresearchgate.net
Molecular dynamics simulations, sometimes performed over extended periods, help to investigate the activation mechanisms and the stability of the receptor when bound to different ligands. wsu.edu These models have identified key residues within the transmembrane (TM) helices of BLT1 that are critical for ligand binding and receptor activation. For instance, studies combining MD simulations with site-directed mutagenesis have highlighted that polar residues in the third, fifth, and sixth TMs are intimately linked to ligand-receptor binding. semanticscholar.org Specifically, residues such as H94, R156, and R267 have been shown to be central to the interaction with agonists like LTB4. wsu.edu
For this compound, these computational models allow researchers to predict its binding pose within the BLT1 pocket. By comparing the simulated interaction of the antagonist to that of the agonist LTB4, scientists can hypothesize how the dimethyl amide modification prevents the displacement of key residues, such as M101 and I271, which is considered a critical step in receptor activation. nih.govresearchgate.netnih.gov This provides a structural hypothesis for its antagonistic function, guiding further experimental validation and the design of novel, more potent antagonists. nih.govnih.gov
High-Throughput Screening and Pharmacological Assay Development for Leukotriene Receptor Antagonists
The discovery and characterization of leukotriene receptor antagonists, including compounds structurally related to this compound, rely heavily on robust high-throughput screening (HTS) and pharmacological assay development. These methods allow for the rapid testing of large numbers of compounds to identify those that can block the action of LTB4. researchgate.netepa.gov
A primary method used in screening for BLT1 antagonists is the competitive radioligand binding assay. epa.gov This assay measures the ability of a test compound to displace a radiolabeled form of LTB4, such as [³H]-LTB4, from the receptor on human neutrophils or on membranes from cells engineered to express BLT1. epa.gov The development of fluorescently labeled LTB4 analogs has also provided a valuable, non-radioactive alternative for HTS, adaptable to various detection technologies like fluorescence polarization. researchgate.net
Once potential antagonists are identified, their functional activity is confirmed using cell-based pharmacological assays. Cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are genetically engineered to express high levels of the human BLT1 receptor. guidetopharmacology.orgmerckmillipore.com Since BLT1 is a Gi-coupled receptor that signals through calcium mobilization, assays often measure changes in intracellular calcium concentration upon ligand stimulation, typically using fluorescent calcium indicators and instruments like the Fluorometric Imaging Plate Reader (FLIPR). merckmillipore.com In this context, an antagonist like this compound would be shown to inhibit the calcium flux induced by the agonist LTB4. physiology.org Such assays are crucial for determining the potency and efficacy of antagonists and are essential tools for drug discovery programs targeting the LTB4 pathway. merckmillipore.comnih.gov
Omics Technologies in Mechanistic Discovery
Omics technologies provide a global view of molecular changes, offering deep mechanistic insights into the function of compounds like this compound and the pathways they modulate.
Pharmacometabolomics, the study of how an individual's metabolic profile influences their response to a drug, has yielded significant findings related to this compound. A key study utilized an ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) platform to analyze the serum metabolome of patients with acute myeloid leukemia (AML) before chemotherapy. nih.govoncotarget.com This research identified this compound as a powerful predictive biomarker for treatment response. nih.gov Patients with higher pre-treatment levels of this compound were found to respond more successfully to chemotherapy. nih.govoncotarget.com The study proposed that as a potent LTB4 antagonist, endogenous this compound might increase the chemosensitivity of AML cells. nih.gov
This application of pharmacometabolomics demonstrates its power to not only identify biomarkers for personalizing medicine but also to generate new hypotheses about a compound's mechanism of action. nih.govoncotarget.com Broader metabolomics studies in conditions like asthma have also highlighted the dysregulation of leukotriene and other lipid mediator pathways, reinforcing the importance of this analytical approach in understanding inflammatory diseases where LTB4 antagonists could be applied. researchgate.netnih.govmdpi.com
Table 1: Pharmacometabolomic Findings for this compound in AML
| Parameter | Finding | Significance | Citation |
| Analytical Method | Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Enables sensitive and specific detection of metabolites in serum. | nih.gov, oncotarget.com |
| Biomarker | This compound (LTB4-DMA) | Higher pre-treatment levels correlate with better chemotherapy response. | nih.gov |
| Patient Cohort | Acute Myeloid Leukemia (AML) | Study focused on predicting sensitivity to cytarabine (B982) and anthracycline. | nih.gov |
| Performance | Area Under the Curve (AUC) of 0.92-0.945 | High sensitivity and specificity in differentiating chemotherapy responders from non-responders. | nih.gov, oncotarget.com |
| Hypothesized Mechanism | LTB4-DMA acts as an endogenous antagonist to LTB4, potentially increasing cancer cell chemosensitivity. | Suggests a therapeutic role for LTB4 antagonism in AML treatment. | nih.gov |
Transcriptomics and proteomics are powerful technologies for analyzing global changes in gene expression (mRNA) and protein levels, respectively, in response to a specific stimulus or inhibitor. While direct transcriptomic or proteomic studies focused solely on this compound are limited, research into the broader leukotriene pathway provides a clear blueprint for how these technologies are applied.
For instance, integrated transcriptomic and epigenetic analyses in gliomas have identified a gene signature related to leukotriene synthesis that is associated with M2 macrophage polarization and predicts patient prognosis. frontiersin.orgnih.gov Similarly, transcriptomic profiling of human mast cells has been used to compare responses to different cysteinyl leukotrienes, identifying downstream regulated genes like chemokines and growth factors. kcl.ac.ukle.ac.uk In neuroinflammatory conditions, proteomic and metabololipidomic profiling of brain tissue has revealed upregulation of the LTB4 biosynthetic enzyme 5-lipoxygenase (5-LO) and increased levels of LTB4 itself, linking the pathway to cognitive impairment. frontiersin.orgnih.govdb-thueringen.de
These methodologies could be applied to precisely map the cellular impact of this compound. By treating relevant cells (e.g., neutrophils, macrophages) with the compound and performing transcriptomic (e.g., RNA-seq) and proteomic (e.g., mass spectrometry-based proteomics) analyses, researchers could:
Identify all genes and proteins whose expression is altered by BLT1 blockade.
Confirm the downstream suppression of inflammatory pathways.
Uncover novel, previously unknown cellular functions modulated by the LTB4/BLT1 axis. This approach would provide an unbiased, system-wide view of the compound's mechanism of action beyond its direct antagonism at the receptor.
Genetically Modified Animal Models for Receptor Function and Pathway Dissection (e.g., Receptor Knockout Models)
Genetically modified animal models, particularly those involving the knockout of specific receptors, have been instrumental in dissecting the complex signaling pathways of leukotriene B4 (LTB4) and its synthetic analogs, such as this compound. These models allow researchers to delineate the precise roles of the high-affinity LTB4 receptor (BLT1) and the low-affinity receptor (BLT2) in various physiological and pathological processes.
Studies utilizing BLT1-knockout (BLT1KO) mice have provided significant insights into the receptor's function in inflammation and pain. For instance, in a model of postoperative incisional pain, BLT1KO mice exhibited significantly reduced mechanical pain hypersensitivity compared to their wild-type counterparts. nih.gov This reduction in pain was associated with a decrease in the local infiltration of inflammatory monocytes and lower levels of pro-inflammatory cytokines such as Interleukin-1β and Tumor Necrosis Factor-α at the incision site. nih.gov These findings underscore the critical role of the LTB4-BLT1 signaling axis in exacerbating pain responses by promoting local inflammation. nih.gov
Furthermore, research into metabolic diseases has revealed a crucial role for the LTB4-BLT1 pathway. In obese mice fed a high-fat diet, liver, muscle, and adipose tissue showed elevated levels of LTB4. researchgate.net Genetic knockout of the LTB4 receptor 1 (Ltb4r1) in these mice resulted in an anti-inflammatory phenotype, protecting them from developing insulin (B600854) resistance and hepatic steatosis. researchgate.net These knockout mice displayed improved glucose tolerance and enhanced insulin sensitivity, highlighting the LTB4-BLT1 system's role in obesity-associated insulin resistance. researchgate.net
Transgenic mice overexpressing the human LTB4 receptor (hBLTR) have also been developed to study the effects of enhanced LTB4 signaling. nih.gov These mice demonstrated a dramatic increase in polymorphonuclear neutrophil (PMN) trafficking to sites of inflammation, such as in skin microabscesses and in the lungs following ischemia-reperfusion injury. nih.gov This indicates that overexpression of the receptor amplifies pro-inflammatory circuits. nih.gov Conversely, mice deficient in 5-lipoxygenase, the enzyme responsible for LTB4 synthesis, showed reduced PMN accumulation in the lungs after reperfusion, further confirming the importance of the LTB4 pathway in leukocyte recruitment. nih.gov
The study of BLT2, initially identified as a low-affinity LTB4 receptor, has also benefited from genetically modified models. nih.gov While much of the research has focused on its high-affinity ligand 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT), understanding its interaction with LTB4 is crucial. nih.gov BLT2 is highly expressed in epithelial cells, and its activation has been shown to accelerate skin wound healing and enhance the epithelial barrier function. nih.gov The use of specific knockout and transgenic models for BLT2 is essential to distinguish its functions from those of BLT1 and to understand the effects of compounds that may interact with both receptors.
The table below summarizes key findings from studies using genetically modified animal models relevant to LTB4 receptor signaling.
| Model | Key Findings | Phenotypic Outcome | Reference |
| BLT1-Knockout (BLT1KO) Mice | Reduced mechanical pain hypersensitivity post-incision. | Decreased postoperative pain. | nih.gov |
| Diminished infiltration of inflammatory monocytes. | Reduced local inflammation. | nih.gov | |
| Lower levels of pro-inflammatory cytokines (IL-1β, TNF-α). | Attenuated inflammatory response. | nih.gov | |
| Protection from high-fat diet-induced insulin resistance and hepatic steatosis. | Improved glucose tolerance and insulin sensitivity. | researchgate.net | |
| Persistent Lyme arthritis with increased neutrophil numbers in joints in B. burgdorferi-infected mice. | Altered immune response to infection. | frontiersin.org | |
| Human BLT Receptor (hBLTR) Transgenic Mice | Dramatically increased PMN trafficking to skin microabscesses. | Amplified pro-inflammatory response. | nih.gov |
| Increased PMN accumulation in lungs after ischemia-reperfusion. | Exacerbated reperfusion injury. | nih.gov | |
| 5-Lipoxygenase (5-LO) Deficient Mice | Diminished PMN accumulation in reperfused lungs. | Reduced inflammatory response to ischemia-reperfusion. | nih.gov |
Concluding Perspectives and Future Research Trajectories
Unraveling the Full Spectrum of Leukotriene B4 Dimethyl Amide's Biological Actions
Leukotriene B4 (LTB4) dimethyl amide is a synthetic derivative of LTB4, a potent lipid mediator involved in inflammatory and immune responses. lookchem.com Primarily recognized as an LTB4 antagonist, it blocks or mitigates the effects of LTB4. lookchem.com Its biological activities have been observed in various contexts.
One of the key actions of LTB4 dimethyl amide is the inhibition of LTB4-induced degranulation of human neutrophils, with a reported Ki value of 130 nM. glpbio.com It also inhibits lysozyme (B549824) release from rat polymorphonuclear leukocytes (PMNL). glpbio.com Furthermore, research has shown its ability to stimulate the contraction of isolated guinea pig lung tissues. medchemexpress.com
In the context of hypoxia, LTB4 dimethyl amide has been shown to counteract the effects of LTB4. Exogenous LTB4 increases the generation of reactive oxygen species (ROS) and promotes leukocyte adherence in mesenteric venules. harvardapparatus.com Pre-treatment with LTB4 dimethyl amide blocks these responses. harvardapparatus.com It also significantly reduces hypoxia-induced ROS generation. harvardapparatus.com
Interestingly, a study on rainbow trout macrophages revealed that LTB4 dimethyl amide could displace a portion of bound [3H]LTB4, suggesting it acts as a partial antagonist at the LTB4 receptor in this species. biologists.com
A significant finding comes from a pharmacometabolomics study in acute myeloid leukemia (AML). The study identified that higher pre-treatment levels of LTB4 dimethyl amide in AML patients correlated with a better response to chemotherapy. oncotarget.com This suggests a potential role for LTB4 dimethyl amide in increasing chemosensitivity, possibly through its antagonistic effects on LTB4, which is implicated in AML cell proliferation. oncotarget.com
| Biological Action | Model System | Effect |
| Inhibition of Neutrophil Degranulation | Human Neutrophils | Ki = 130 nM for LTB4-induced degranulation glpbio.com |
| Inhibition of Lysozyme Release | Rat PMNL | Inhibits LTB4-induced release glpbio.com |
| Lung Tissue Contraction | Isolated Guinea Pig Lung | Stimulates contraction medchemexpress.com |
| ROS Generation & Leukocyte Adherence | Hypoxic Mesenteric Venules | Blocks LTB4-induced increases harvardapparatus.com |
| LTB4 Receptor Binding | Rainbow Trout Macrophages | Partial displacement of [3H]LTB4 biologists.com |
| Chemosensitivity in AML | AML Patients | Higher levels associated with better response oncotarget.com |
Elucidating Endogenous Formation or Regulation of Similar Amide Derivatives
The endogenous formation of LTB4 dimethyl amide itself has not been definitively established. However, the presence of other endogenously produced fatty acid amides suggests that similar regulatory pathways could exist. For instance, oleoylethanolamide, an endogenous PPAR-α agonist, is found at high levels in the plasma of chronic lymphocytic leukemia patients. oncotarget.com This indicates that cancer cells might produce fatty acid amides to support their growth. oncotarget.com
The biosynthesis of leukotrienes from arachidonic acid is a well-understood pathway involving the 5-lipoxygenase (5-LO) enzyme. hmdb.caguidetopharmacology.org LTA4 is a key unstable intermediate that is converted to LTB4. hmdb.ca While the mechanisms for the endogenous formation of LTB4 dimethyl amide in AML patients are not yet known, its identification in patient samples points towards a potential, yet uncharacterized, biological pathway. oncotarget.com The regulation of leukotriene production itself is complex, occurring at multiple levels including the expression and translocation of 5-LO. hmdb.ca The discovery of endogenous LTB4 dimethyl amide could unveil novel regulatory mechanisms within the eicosanoid cascade.
Rational Design of Next-Generation Leukotriene Modulators with Enhanced Specificity
The study of LTB4 dimethyl amide and other LTB4 derivatives provides valuable insights for the rational design of new leukotriene modulators. The goal is to develop compounds with enhanced specificity and improved therapeutic profiles. LTB4 exerts its effects through two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2. nih.govnih.gov
Modifications to the carboxylic acid function of LTB4 have been a key strategy. The creation of the N,N-dimethylamide series, which includes LTB4 dimethyl amide, led to a substantial improvement in in vitro potency for BLTR antagonism. acs.org For example, compound 5bα, an N,N-dimethylamide derivative, demonstrated a high potency in receptor binding with an IC50 of 40 nM and was free of agonist activity. acs.org
The development of LTB4 antagonists is a promising avenue for creating anti-inflammatory drugs. nih.gov By studying the structure-activity relationships of various synthetic analogs, researchers can identify the minimal structural requirements for effective LTB4 antagonism. nih.gov This knowledge is crucial for designing next-generation modulators that can selectively target specific leukotriene receptors, potentially offering more effective treatments for inflammatory diseases with fewer side effects. The exploration of different chemical scaffolds, such as the 1,4-benzodioxine structure, is also part of this effort to discover novel and potent LTB4 antagonists. nih.gov
| Compound/Series | Key Structural Feature | Impact on Activity |
| N,N-dimethylamide series | Modification of the carboxylic acid | Improved in vitro potency for BLTR antagonism acs.org |
| Compound 5bα | N,N-dimethylamide | High potency (IC50 = 40 nM), no agonist activity acs.org |
| 1,4-benzodioxine derivatives | Novel scaffold | Potential for potent and selective LTB4 antagonists nih.gov |
Contribution of this compound Research to Fundamental Understanding of Eicosanoid Biology
Research on LTB4 dimethyl amide has significantly contributed to our understanding of eicosanoid biology. Eicosanoids, which include leukotrienes and prostaglandins, are potent, locally acting signaling molecules derived from fatty acids. hmdb.caki.se They are involved in a wide array of physiological and pathological processes.
The use of LTB4 dimethyl amide as a research tool has been instrumental in dissecting the specific roles of the LTB4 pathway in various inflammatory conditions. lookchem.com By acting as an antagonist, it allows scientists to probe the consequences of blocking LTB4 signaling. This has helped to confirm the pro-inflammatory roles of LTB4, such as promoting leukocyte migration and activation. medchemexpress.comharvardapparatus.com
Furthermore, the discovery of LTB4 dimethyl amide in AML patients and its correlation with chemosensitivity has opened up new avenues of investigation into the role of eicosanoids in cancer biology. oncotarget.com It suggests that the LTB4 pathway could be a therapeutic target in AML and that endogenous metabolites may influence treatment outcomes. oncotarget.com
The study of LTB4 dimethyl amide and other synthetic analogs also deepens our knowledge of leukotriene receptor pharmacology. The differential effects of various LTB4 derivatives on BLT1 and BLT2 receptors highlight the potential for developing receptor-specific modulators. This is a critical aspect of eicosanoid research, as it could lead to more targeted therapies for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis. nih.govplos.org
Q & A
Q. Basic validation steps :
- NMR and LC-MS : Confirm structural integrity via proton/carbon NMR peaks (e.g., amide protons at δ 2.8–3.2 ppm) and mass spectrometry (m/z 363.277) .
- HPLC purity assays : Use reverse-phase C18 columns with UV detection (λ = 270 nm) to achieve ≥97% purity thresholds .
Advanced challenges : - Isomer discrimination : Employ chiral chromatography to distinguish stereoisomers (e.g., cis/trans double bond configurations in the arachidonic acid backbone) .
What experimental models are suitable for studying this compound’s receptor binding activity?
Q. In vitro models :
- BLT receptor assays : Use human neutrophil membranes or transfected HEK293 cells expressing BLT1/BLT2 receptors. Measure calcium flux (Fluo-4 AM dye) or GTPγS binding to quantify activation .
- Competitive binding studies : Compare IC50 values against native leukotriene B4 (LTB4) to assess dimethyl amide’s affinity .
In vivo relevance : - Murine inflammation models : Administer via intraperitoneal injection (e.g., 1–10 µg/kg in 10% DMSO/corn oil) to evaluate chemotactic responses in zymosan-induced peritonitis .
How do researchers resolve contradictions in reported this compound bioactivity across studies?
Q. Common contradictions :
- Dose-dependent effects : Lower doses (nM range) may enhance neutrophil migration, while higher doses (µM range) show inhibitory effects due to receptor desensitization .
- Species specificity : BLT receptor homology varies; human neutrophils may respond more robustly than murine cells .
Resolution strategies : - Standardized protocols : Replicate studies using identical solvent systems (e.g., 20% SBE-β-CD) and cell isolation methods.
- Meta-analysis : Compare data across peer-reviewed studies with strict inclusion criteria (e.g., ≥95% compound purity, defined receptor expression levels) .
What advanced analytical techniques are used to study this compound’s metabolic stability?
Q. Methodology :
- Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at C20) .
- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .
Challenges : - Matrix effects : Suppress ion interference in MS by using stable isotope-labeled internal standards (e.g., LTB4-d4) .
How does this compound compare to other LTB4 derivatives in pro-inflammatory signaling?
Q. Comparative analysis :
- Activity ranking : Dimethyl amide exhibits ~70% of native LTB4’s potency in calcium mobilization assays but superior stability in plasma (t1/2 > 2 hours vs. 30 minutes for LTB4) .
- Structural analogs : Ethanolamide and 3-aminopropylamide derivatives show reduced receptor affinity due to altered hydrogen-bonding capacity .
Experimental design : - Dose-response curves : Normalize data to maximal LTB4 responses to account for batch-to-batch variability in receptor preparations .
What are the critical controls for ensuring reproducibility in this compound studies?
Q. Essential controls :
- Solvent controls : Include DMSO/corn oil vehicle at matching concentrations to exclude solvent-induced artifacts .
- Receptor antagonists : Use LY255283 (BLT1 antagonist) or CP-105,696 (BLT2 antagonist) to confirm signal specificity .
Data validation : - Blinded analysis : Assign compound codes to avoid bias in high-throughput screening workflows .
How can researchers leverage computational tools to predict this compound’s interactions with lipid membranes?
Q. In silico approaches :
- Molecular dynamics (MD) simulations : Model insertion into lipid bilayers using GROMACS or CHARMM force fields, focusing on amide group orientation .
- Free energy calculations : Predict partitioning coefficients (logP) via COSMO-RS or DFT-based methods to guide formulation design .
What are the ethical considerations for in vivo studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
